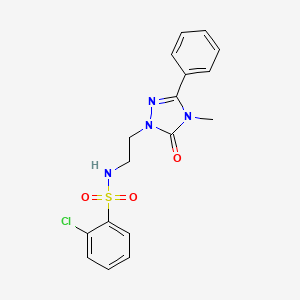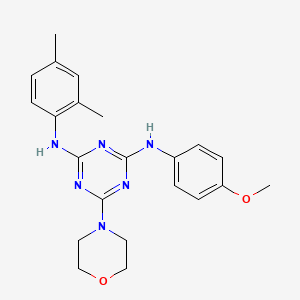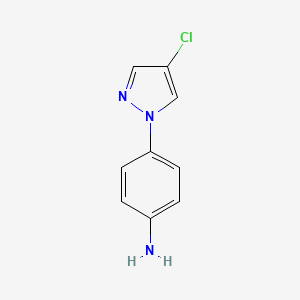
4-(cyclopentylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(cyclopentylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C15H18N4O3S2 and a molecular weight of 366.45. It contains a 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been a subject of interest due to their broad types of biological activity . An efficient, eco-friendly, simple, and green synthesis of some new spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives has been reported .Molecular Structure Analysis
The 1,3,4-thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . Many drugs containing a 1,3,4-thiadiazole nucleus are available in the market .Chemical Reactions Analysis
1,3,4-Thiadiazoles have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents . A series of pyrazole attached with 1,3,4-thiadiazoles hybrids were synthesized .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Techniques : The synthesis of cyclosulfamides, which are structurally related to 4-(cyclopentylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide, has been explored using amino acids and chlorosulfonyl isocyanate as starting materials. These compounds show potential for asymmetric synthesis due to their well-defined configuration (Regainia et al., 2000).
Chemical Reactivity : Thiadiazole derivatives, including those similar to the compound , have been synthesized using microwave irradiation, which indicates their reactivity and potential for facile synthesis in drug development (Tiwari et al., 2017).
Biological Applications
Anticancer Activity : Some benzamide derivatives containing thiadiazole scaffold have shown promising anticancer activity against various human cancer cell lines. This suggests the potential of 4-(cyclopentylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in oncological research (Tiwari et al., 2017).
Carbonic Anhydrase Inhibition : Structurally similar compounds have been investigated as inhibitors of carbonic anhydrases, which are enzymes involved in various physiological processes. This indicates potential applications in the development of therapeutic agents (Ulus et al., 2016).
Photodynamic Therapy
- Photosensitizers in Cancer Treatment : Derivatives of thiadiazole benzamide have been studied for their role in photodynamic therapy, a technique used in cancer treatment. Their high singlet oxygen quantum yield suggests their potential as Type II photosensitizers for treating cancer (Pişkin et al., 2020).
Other Potential Applications
Antitumor and Antioxidant Agents : Compounds incorporating 1,3,4-thiadiazole have been synthesized and evaluated as potential antitumor and antioxidant agents, indicating a broad spectrum of possible pharmacological applications (Hamama et al., 2013).
Antifungal Agents : Benzamides with thiadiazole and thiazole derivatives have been proposed as potential antifungal agents, expanding the compound's potential in antimicrobial therapy (Narayana et al., 2004).
Direcciones Futuras
The 1,3,4-thiadiazole nucleus and its derivatives, including “4-(cyclopentylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide”, have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research may focus on exploring more biological activities and potential applications of these compounds.
Propiedades
IUPAC Name |
4-(cyclopentylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-10-17-18-15(23-10)16-14(20)11-6-8-13(9-7-11)24(21,22)19-12-4-2-3-5-12/h6-9,12,19H,2-5H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFIKAQBWVIPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopentylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2512839.png)
![2-(2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2512840.png)

![2-[[1-(4-Methylbenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2512846.png)
![N-[[1-[[2-(Aminomethyl)spiro[2.3]hexan-2-yl]methyl]triazol-4-yl]methyl]-6-chloropyridine-3-carboxamide](/img/structure/B2512847.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2512848.png)



![3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/no-structure.png)

![5-[(3-Bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid](/img/structure/B2512859.png)

![6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2512861.png)